Technical Monograph: 3-Bromo-1-(4-fluorophenyl)propan-1-one
Technical Monograph: 3-Bromo-1-(4-fluorophenyl)propan-1-one
The following is an in-depth technical monograph on 3-Bromo-1-(4-fluorophenyl)propan-1-one , designed for researchers and drug development professionals.
Structural Identity, Synthesis, and Medicinal Chemistry Applications
Chemical Identity & Physiochemical Profile
3-Bromo-1-(4-fluorophenyl)propan-1-one is a halogenated propiophenone derivative serving as a critical electrophilic linker in organic synthesis. Distinguished by its
Unlike its
Core Data Table
| Parameter | Technical Specification |
| CAS Number | 57056-43-6 |
| IUPAC Name | 3-Bromo-1-(4-fluorophenyl)propan-1-one |
| Synonyms | |
| Molecular Formula | |
| Molecular Weight | 231.06 g/mol |
| Structure | |
| Physical State | Off-white to pale yellow crystalline solid |
| Melting Point | 50–55 °C (Typical range for pure crystalline form) |
| Solubility | Soluble in DCM, Chloroform, THF, Ethyl Acetate; Insoluble in water |
| Stability | Moisture sensitive; prone to cyclization or hydrolysis under basic conditions |
Synthetic Routes & Mechanistic Insight
The industrial and laboratory-scale synthesis of 3-Bromo-1-(4-fluorophenyl)propan-1-one predominantly relies on Friedel-Crafts Acylation . This route is preferred over direct bromination of 4-fluoropropiophenone, which typically yields the thermodynamically favored
Protocol: Friedel-Crafts Acylation
Reaction Logic: The reaction utilizes the strong para-directing effect of the fluorine atom on the benzene ring. Aluminum chloride (
Reagents:
-
Substrate: Fluorobenzene (acts as both reactant and solvent, or used with DCM).
-
Acylating Agent: 3-Bromopropionyl chloride.
-
Catalyst: Aluminum Chloride (
), anhydrous.
Step-by-Step Methodology:
-
Catalyst Activation: In a flame-dried 3-neck flask under
atmosphere, suspend anhydrous (1.1 equiv) in dry Dichloromethane (DCM) or neat Fluorobenzene at 0°C. -
Acyl Chloride Addition: Dropwise add 3-Bromopropionyl chloride (1.0 equiv) over 30 minutes. Maintain temperature < 5°C to prevent polymerization of the acyl chloride.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Quenching (Critical): Pour the reaction mixture slowly into a slurry of ice/conc. HCl. Note: Exothermic reaction. The HCl prevents the formation of aluminum emulsions.
-
Extraction: Extract the organic layer with DCM (3x). Wash combined organics with saturated
(to remove acid traces) and brine. -
Purification: Dry over
, concentrate in vacuo. Recrystallize from Ethanol/Hexane to yield the target product.
Visualization: Synthesis Pathway
Figure 1: Friedel-Crafts acylation mechanism showing the activation of the acyl chloride and subsequent electrophilic aromatic substitution.
Reactivity & Application in Medicinal Chemistry
This compound acts as a "linchpin" in medicinal chemistry, primarily used to attach the 4-fluorobenzoylpropyl moiety to amines. This pharmacophore is prevalent in neuroleptic drugs (butyrophenone class analogs) and serotonin modulators.
A. Divergent Reactivity: Substitution vs. Elimination
The
-
Pathway A (
): Reaction with secondary amines (e.g., piperidine, piperazine) in a polar aprotic solvent (DMF, Acetonitrile) with a weak base ( ) yields -aminoketones. -
Pathway B (
): Strong bases (e.g., , ) induce elimination of HBr to form 1-(4-fluorophenyl)prop-2-en-1-one (a vinyl ketone). This enone is a potent Michael acceptor and can covalently modify cysteine residues in proteins.
B. Key Applications
-
Synthesis of 5-HT2A Antagonists: Used to alkylate piperidine or piperazine scaffolds to generate high-affinity serotonin receptor ligands.
-
Sigma Receptor Ligands: The 4-fluorophenyl ketone tail is a classic hydrophobic binding element for Sigma-1 (
) receptors. -
Chromanone Synthesis: Although less common with para-fluoro, ortho-substituted analogs cyclize to form chromanones.
Visualization: Reactivity Profile
Figure 2: Divergent reactivity pathways. Researchers must control basicity to favor substitution (Green) over elimination (Red).
Handling, Stability & Safety (HSE)
Warning: This compound is an
-
Lachrymator: Irritating to eyes and respiratory tract. All operations must be performed in a functioning fume hood.
-
Skin Sensitizer: Can cause allergic contact dermatitis. Double-gloving (Nitrile) is recommended.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound degrades upon exposure to light and moisture, liberating HBr which turns the solid yellow/brown.
References
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Chemical Identity & CAS Verification
- Source: BLD Pharm & PubChem Compound Summary.
-
Link:
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Synthetic Methodology (Friedel-Crafts Acylation)
- Source: "Synthetic method of 3-bromo-4-fluorobenzaldehyde" (Analogous chemistry demonstrating AlCl3 mediated acylation/halogen
-
Link:
-
Reactivity & Aminoketone Synthesis
- Source: "Synthesis and crystal structure of 3-(4-bromoanilino)-3-(4-chlorophenyl)
-
Link:
-
Pharmaceutical Relevance (Halogenated Linkers)
-
Source: "The Role of Bromine in Modern Pharmaceuticals."[1]
-
Link:
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